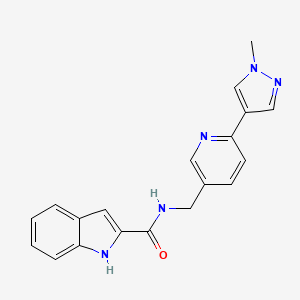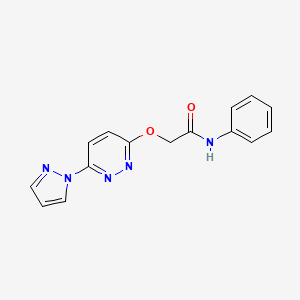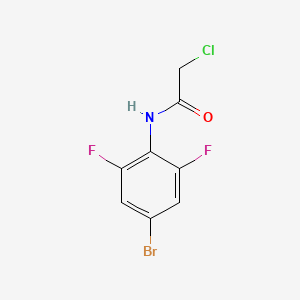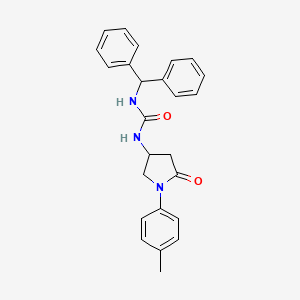![molecular formula C19H25N5O3 B2503854 N-[4-(dimethylamino)phenyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251677-96-9](/img/structure/B2503854.png)
N-[4-(dimethylamino)phenyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[4-(dimethylamino)phenyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic molecule that appears to be related to a class of compounds that have been synthesized for various research purposes. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described can be related to its potential synthesis and properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides were synthesized through the condensation of 2-chloro-N-(4,6-diarylpyrimidin-2-yl)acetamides with morpholine in the presence of anhydrous potassium carbonate . This suggests that the synthesis of the compound may also involve similar condensation reactions, possibly using dimethylamino-substituted starting materials and morpholine derivatives.
Molecular Structure Analysis
The molecular structure of related compounds shows that they can be composed of different functional groups and rings that are approximately planar. For example, an N-(4,6-dimethylpyrid-2-yl)acetamide group was found to be planar and formed an intramolecular hydrogen bond contributing to this planarity . This information can be extrapolated to suggest that the compound may also exhibit planarity in certain regions, with potential intramolecular hydrogen bonding affecting its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include reduction, acetylation, ethylation, and condensation . These reactions are typically carried out under controlled conditions to optimize yields and purity. The compound may also undergo similar reactions during its synthesis, with the possibility of further reactions based on its functional groups, such as interactions with nucleophiles or electrophiles.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been characterized by their melting points, elemental analysis, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide insights into the purity, molecular weight, functional groups, and structural details of the compounds. It is reasonable to infer that the compound would also be characterized using similar analytical methods to determine its properties.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- A study highlighted the synthesis of pyrimidine-triazole derivatives, including compounds related to the specified chemical structure, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
- Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as broad-spectrum antifungal agents. These derivatives were effective against Candida and Aspergillus species, indicating their potential as fungicidal agents (Bardiot et al., 2015).
Antitubercular Activity
- Synthesis of new pyrimidine-azitidinone analogues and their evaluation for antioxidant, in vitro antimicrobial, and antitubercular activities revealed promising results. The compounds exhibited antimicrobial activity against bacterial and fungal strains, as well as antitubercular activity against mycobacterium tuberculosis, suggesting their potential in tuberculosis treatment (Chandrashekaraiah et al., 2014).
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-14-12-18(26)24(19(20-14)23-8-10-27-11-9-23)13-17(25)21-15-4-6-16(7-5-15)22(2)3/h4-7,12H,8-11,13H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZFTHGJVHCSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2503771.png)

![(9E)-4,6-Dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,18-trione](/img/structure/B2503775.png)

![Methyl 2-[4-(aminocarbonyl)piperidin-1-yl]-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2503778.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503784.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)
![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)